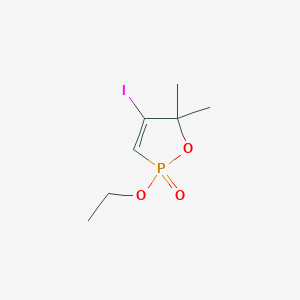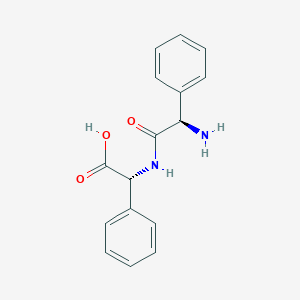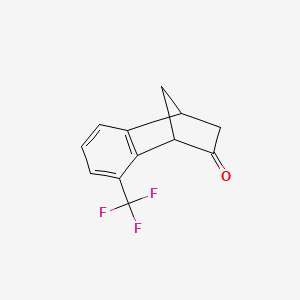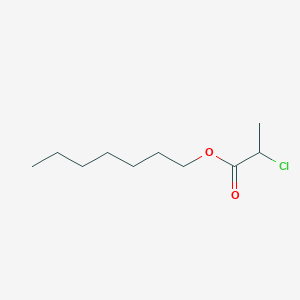
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is a complex organophosphorus compound It features a unique structure with an ethoxy group, an iodine atom, and a dimethyl-substituted oxaphospholane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor molecule followed by the introduction of the ethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of industrial methods depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted oxaphospholanes.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Its unique structure allows it to participate in various chemical pathways, influencing the reactivity and stability of the resulting complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-4-ethoxy-3(2H)furanone: Similar in structure but lacks the iodine atom and phosphorus element.
Cycloalkanes: Compounds like cyclopentane and cyclohexane share the cyclic structure but differ in functional groups and reactivity.
Uniqueness
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is unique due to its combination of an ethoxy group, iodine atom, and a dimethyl-substituted oxaphospholane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and catalysis.
Eigenschaften
CAS-Nummer |
88399-52-4 |
|---|---|
Molekularformel |
C7H12IO3P |
Molekulargewicht |
302.05 g/mol |
IUPAC-Name |
2-ethoxy-4-iodo-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C7H12IO3P/c1-4-10-12(9)5-6(8)7(2,3)11-12/h5H,4H2,1-3H3 |
InChI-Schlüssel |
LJQHUNQYMUJWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1(=O)C=C(C(O1)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)

![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)

![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

methyl}-1H-imidazole](/img/structure/B14402672.png)


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)


![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)
